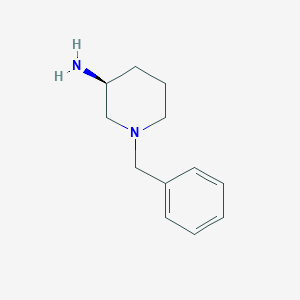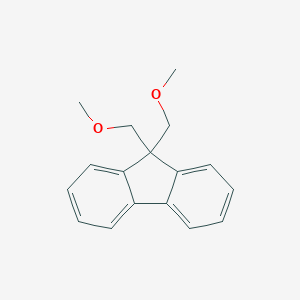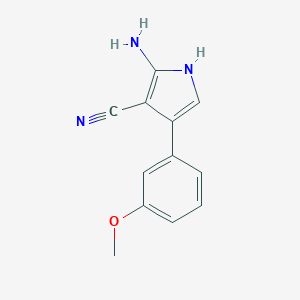
5-(Benzyloxy)pyridin-3-amine
Overview
Description
5-(Benzyloxy)pyridin-3-amine, also known as 5-BPOA, is an organic compound with a range of potential applications in the scientific and medical fields. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is made up of a benzyloxy group attached to the 3-aminopyridine ring. 5-BPOA has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and the investigation of biochemical and physiological effects.
Scientific Research Applications
DFT Studies on Reaction Mechanisms
A Density Functional Theory (DFT) study focused on the reaction mechanism and regioselectivity of 2-benzyloxypyridine derivatives, including compounds related to 5-(Benzyloxy)pyridin-3-amine. It found that electron-donating groups on the benzene ring could decrease the activation energy of the rearrangement, potentially guiding future synthetic approaches for derivatizing starting materials (Yang et al., 2019).
Antimicrobial Evaluation of Novel Derivatives
Research on novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, derived from reactions involving similar compounds, showed promising antibacterial and antifungal activities. This study suggests the potential for developing new antimicrobials based on pyridin-3-amine derivatives (Elgemeie et al., 2017).
Synthesis Under Green Conditions
An environmentally friendly synthesis of 5-hydroxy-chromeno[2,3-b]pyridines was achieved by reacting compounds related to this compound under catalyst and solvent-free conditions. This method highlights the push towards greener synthetic routes in chemical research (Gupta & Khurana, 2017).
Schiff Base Synthesis and Inhibitory Study
Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes were synthesized and studied for their antimicrobial properties. These compounds, related in structure to this compound, showed the ability to inhibit the growth of S. aureus and E. coli, indicating their potential as antimicrobial agents (Dueke-Eze et al., 2011).
c-Met Inhibition for Cancer Therapeutics
A series of 5-(benzyloxy)pyridin-2(1H)-one derivatives, closely related to this compound, were synthesized and evaluated for their inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers. One compound exhibited potent inhibition, suggesting the therapeutic potential of such derivatives (Zhang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .
Mode of Action
The compound may bind to its target proteins, altering their function and potentially triggering a cascade of biochemical reactions .
Biochemical Pathways
Given its potential targets, it might influence pathways related to inflammation (via leukotriene a-4 hydrolase) and cell growth and differentiation (via mitogen-activated protein kinase 14) .
Result of Action
Based on its potential targets, it might modulate inflammation and cell growth processes .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 407.4±30.0 °C and a density of 1.180±0.06 g/cm3 . The compound’s pKa is predicted to be 5.77±0.10 .
Cellular Effects
Related compounds such as pyridone heterocycles have shown significant anticancer activity . They have been found to exhibit potent cytotoxic activities with minimal selectivity toward normal cells .
Molecular Mechanism
It is known to interact with certain proteins such as Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 2-8°C , indicating that it may be stable under these conditions.
Metabolic Pathways
Related compounds such as pyridone heterocycles have been found to disrupt key cellular signaling pathways .
Subcellular Localization
Related compounds such as pyridone heterocycles have been found to exhibit high Golgi localization .
properties
IUPAC Name |
5-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYKJJZOLICIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629385 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186593-25-9 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
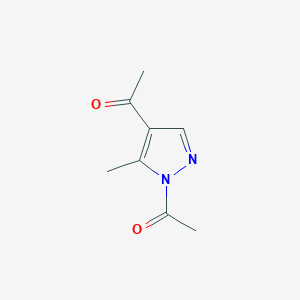
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
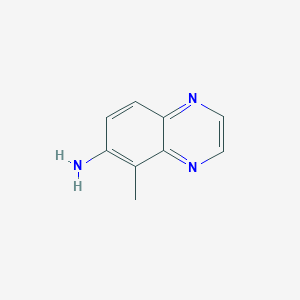


![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)

